An In-depth Technical Guide to the Synthesis and Characterization of MRS2179 Tetrasodium: A Potent P2Y1 Receptor Antagonist
An In-depth Technical Guide to the Synthesis and Characterization of MRS2179 Tetrasodium: A Potent P2Y1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MRS2179 tetrasodium, a selective and competitive antagonist of the P2Y1 receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key player in various physiological processes, most notably platelet aggregation. Consequently, antagonism of this receptor is a significant area of interest for the development of novel anti-thrombotic agents. This document details the synthesis and characterization of MRS2179, its quantitative pharmacology, comprehensive experimental protocols for its evaluation, and an elucidation of the underlying P2Y1 signaling pathway.
Core Compound Data
MRS2179, chemically known as 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt, is a potent and selective antagonist of the P2Y1 receptor.[1][2] Its ability to block ADP-mediated platelet activation makes it a valuable tool for research in thrombosis, hemostasis, and purinergic signaling.
| Property | Value | Reference |
| Chemical Name | 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt | [2] |
| Molecular Formula | C₁₁H₁₃N₅O₉P₂Na₄ | [2] |
| Molecular Weight | 513.16 g/mol | [2] |
| CAS Number | 1454889-37-2 | [2] |
| Purity | ≥98% (by HPLC) | [2] |
| Solubility | Soluble in water to 50 mM | [2] |
| Storage | Store at -20°C | [2] |
Pharmacological Profile
MRS2179 acts as a competitive antagonist at P2Y1 receptors with a high affinity.[2] Its selectivity for the P2Y1 receptor over other P2X and P2Y receptor subtypes has been well-documented.
| Parameter | Value | Receptor Subtype(s) |
| K_B_ | 100 nM | P2Y1 |
| IC₅₀ | 1.15 µM | P2X1 |
| IC₅₀ | 12.9 µM | P2X3 |
| Selectivity | Selective over P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors | N/A |
Synthesis of MRS2179 Tetrasodium
The synthesis of MRS2179, while not detailed in a single publicly available document, can be inferred from the synthesis of similar nucleotide analogues. The following is a proposed synthetic scheme based on established chemical methodologies for nucleoside modifications and phosphorylations. The synthesis generally involves the N6-methylation of a protected 2'-deoxyadenosine precursor, followed by phosphorylation at the 3' and 5' positions, and subsequent deprotection and salt formation.
Proposed Synthetic Pathway:
A plausible synthetic route starts with commercially available 2'-deoxyadenosine. The synthesis would likely proceed through the following key steps:
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Protection of Hydroxyl Groups: The 3' and 5' hydroxyl groups of 2'-deoxyadenosine are protected with suitable protecting groups (e.g., silyl ethers) to prevent their reaction in subsequent steps.
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N6-Methylation: The protected 2'-deoxyadenosine is then subjected to methylation at the N6 position of the adenine base. This can be achieved using a methylating agent such as methyl iodide in the presence of a base.
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Deprotection of Hydroxyl Groups: The protecting groups on the 3' and 5' hydroxyls are removed to yield N6-methyl-2'-deoxyadenosine.
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Bisphosphorylation: The N6-methyl-2'-deoxyadenosine is then bisphosphorylated at the 3' and 5' positions. This can be accomplished using a phosphorylating agent like phosphorus oxychloride in the presence of a suitable solvent and base.
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Purification and Salt Formation: The resulting bisphosphate is purified, typically by ion-exchange chromatography. The purified product is then converted to its tetrasodium salt by treatment with a sodium source, such as sodium bicarbonate or a sodium-form ion-exchange resin, followed by lyophilization.
Characterization of MRS2179 Tetrasodium
The identity, purity, and structural integrity of synthesized MRS2179 tetrasodium are confirmed through a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of MRS2179. A reversed-phase HPLC method is typically employed.
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Principle: The sample is injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
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Typical Method:
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Column: C18 reversed-phase column.
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Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile).
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Detection: UV detection at a wavelength where the adenine ring absorbs, typically around 260 nm.
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Expected Outcome: A pure sample of MRS2179 will show a single major peak at a characteristic retention time. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Purity levels of ≥98% are standard for research-grade material.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of MRS2179, confirming the presence of key functional groups and their connectivity. Both ¹H NMR and ¹³C NMR are utilized.
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Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a magnetic field, nuclei can absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is influenced by the local chemical environment, providing information about the molecular structure.
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¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring protons. Expected signals would include those for the methyl group on the N6-amine, the protons of the deoxyribose sugar, and the protons on the adenine base.
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¹³C NMR: Provides information about the carbon skeleton of the molecule. Distinct signals would be expected for the carbons of the adenine ring, the deoxyribose sugar, and the N6-methyl group.
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Expected Outcome: The NMR spectra should be consistent with the proposed structure of N6-methyl-2'-deoxyadenosine 3',5'-bisphosphate. The chemical shifts, splitting patterns (for ¹H NMR), and the number of signals should all correspond to the atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of MRS2179 and to confirm its elemental composition.
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Principle: MS measures the mass-to-charge ratio (m/z) of ions. The sample is ionized, and the resulting ions are separated based on their m/z ratio and detected.
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Typical Method: Electrospray ionization (ESI) is a common technique for analyzing polar molecules like MRS2179.
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Expected Outcome: For MRS2179 tetrasodium (C₁₁H₁₃N₅O₉P₂Na₄), the mass spectrum would be expected to show a peak corresponding to the molecular ion or related ions, confirming the molecular weight of the compound. High-resolution mass spectrometry can be used to determine the exact mass, which can further confirm the elemental composition.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of P2Y1 receptor antagonists. The following sections provide step-by-step protocols for key experimental assays.
Calcium Mobilization Assay (FLIPR)
This protocol outlines a functional assay to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by antagonists, using a Fluorometric Imaging Plate Reader (FLIPR).
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Materials:
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HEK293 or CHO cells stably expressing the human P2Y1 receptor.
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Cell culture medium (e.g., DMEM with 10% FBS).
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).
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P2Y1 receptor antagonist (e.g., MRS2179).
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96- or 384-well black-walled, clear-bottom assay plates.
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FLIPR instrument.
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-
Procedure:
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Seed the P2Y1-expressing cells into the assay plates and culture overnight to form a confluent monolayer.
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Prepare the dye-loading solution by dissolving Fluo-4 AM in assay buffer.
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Remove the culture medium from the cells and add the dye-loading solution.
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Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.
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Wash the cells with assay buffer to remove excess dye.
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Prepare a plate with the P2Y1 antagonist (MRS2179) at various concentrations and another plate with the P2Y1 agonist.
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Place the cell plate and the compound plates into the FLIPR instrument.
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Establish a baseline fluorescence reading for each well.
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Add the antagonist solution to the cells and incubate for a specified period.
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Add the agonist solution to initiate the calcium response.
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Monitor the change in fluorescence over time.
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Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC₅₀ is calculated.
ADP-Induced Platelet Aggregation Assay
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by ADP and its inhibition by P2Y1 antagonists.
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Materials:
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Freshly drawn human venous blood collected into sodium citrate anticoagulant.
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ADP (agonist).
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P2Y1 antagonist (e.g., MRS2179).
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Saline solution.
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Platelet aggregometer.
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-
Procedure:
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Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
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Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
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Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
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Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
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Add the P2Y1 antagonist (MRS2179) or vehicle control to the PRP and incubate for a few minutes.
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Add a specific concentration of ADP to induce platelet aggregation.
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Record the change in light transmission for 5-10 minutes.
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Data Analysis: The percentage of aggregation is calculated, and the inhibitory effect of MRS2179 is determined by comparing the aggregation in its presence to the control. An IC₅₀ value can be determined from a concentration-response curve.
Signaling Pathways and Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the P2Y1 receptor signaling cascade, a typical experimental workflow for antagonist characterization, and the principle of competitive antagonism.
Caption: P2Y1 Receptor Signaling Pathway
Caption: Experimental Workflow for MRS2179 Characterization
Caption: Principle of Competitive Antagonism at the P2Y1 Receptor
Conclusion
MRS2179 tetrasodium is a well-characterized and valuable pharmacological tool for studying the P2Y1 receptor. Its high potency and selectivity make it an excellent choice for in vitro and in vivo studies aimed at understanding the role of P2Y1 in health and disease. The detailed protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize MRS2179 in their investigations of purinergic signaling and for the development of novel therapeutics targeting the P2Y1 receptor. The inhibition of downstream signaling pathways, including Akt, Erk1/2, and p38, by MRS2179 further highlights its potential to modulate cellular processes beyond platelet aggregation.[3]
References
- 1. 2-Chloro N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate is a selective high affinity P2Y1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
